N-(3-chloro-4-methylphenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Description
N-(3-CHLORO-4-METHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines
Properties
Molecular Formula |
C22H24ClN5O2S |
|---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H24ClN5O2S/c1-4-18-25-26-22-28(18)27-19(14-7-10-16(11-8-14)30-5-2)20(31-22)21(29)24-15-9-6-13(3)17(23)12-15/h6-12,19-20,27H,4-5H2,1-3H3,(H,24,29) |
InChI Key |
TYKSVQRWYRVKDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=C(C=C3)C)Cl)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole and thiadiazine rings through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the introduction of different substituents on the aromatic rings. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
N-(3-CHLORO-4-METHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide, given its biological activity against certain pests and weeds.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes critical for the survival of pathogens or cancer cells, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines with varying substituents on the aromatic rings. These compounds share a common core structure but differ in their biological activities and applications due to the nature and position of the substituents. The uniqueness of N-(3-CHLORO-4-METHYLPHENYL)-6-(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituent pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
